![molecular formula C20H24N2O2S2 B2905065 2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895464-72-9](/img/structure/B2905065.png)
2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. For instance, polymers based on thiophene armed triazine and different thiophene derivatives are synthesized through a Stille coupling reaction . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show a variety of chemical reactions. For example, the Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Allosteric Enhancers for Adenosine A1 Receptor
Compounds related to the mentioned chemical structure have been prepared and evaluated as A1AR allosteric enhancers. Notably, some of these compounds demonstrated greater potency and efficacy than PD81,723, indicating their potential for therapeutic applications in modulating adenosine receptor activity (Nikolakopoulos et al., 2006).
Crystal Structure and Synthesis
The synthesis and crystal structure of compounds closely related to the one have been documented, providing insights into their molecular arrangement and potential applications in material science and drug development (Vasu et al., 2004).
Antitumor Properties
Research into imidazotetrazines, a class of compounds that can be conceptually related to the chemical structure provided, has revealed promising broad-spectrum antitumor agents. These studies underscore the potential of structurally related compounds in cancer therapy (Stevens et al., 1984).
Antibacterial and Antimycobacterial Activity
Derivatives of tetrahydrothieno and hexahydrocycloocta thiophene carboxamides have been synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives showed significant activity, highlighting their potential in addressing antibiotic resistance (Nallangi et al., 2014).
Synthetic Approaches for Heterocyclic Compounds
The utility of thiophene-2-carboxamide in synthesizing various heterocyclic compounds has been extensively studied, demonstrating the versatility of such structures in creating biologically active molecules. This research opens pathways for developing new drugs and materials with tailored properties (Mohareb et al., 2003).
Serotonin Antagonist and Anti-anxiety Activities
Novel thiophene derivatives, including those related to the specified compound, have been synthesized and shown to possess significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings suggest potential applications in treating various neurological and psychiatric disorders (Amr et al., 2010).
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties .
Future Directions
properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-13-7-9-14(10-8-13)25-12-11-17(23)22-20-18(19(21)24)15-5-3-2-4-6-16(15)26-20/h7-10H,2-6,11-12H2,1H3,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFBBFWOERAQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

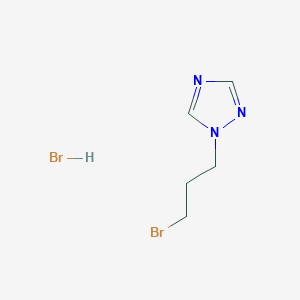
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)
![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)
![N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2904987.png)
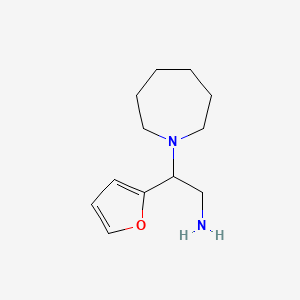
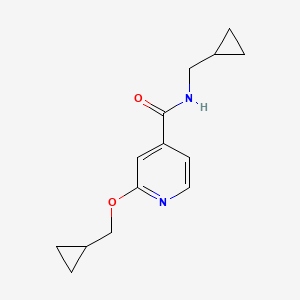

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)
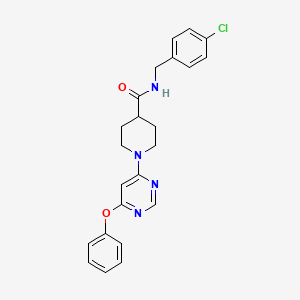
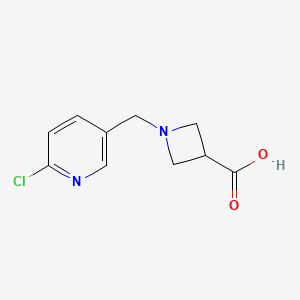
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)
![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)